molecular formula C5H10N2S B2594175 1-Cyclopropyl-3-methylthiourea CAS No. 59814-63-0

1-Cyclopropyl-3-methylthiourea

Cat. No.: B2594175
CAS No.: 59814-63-0
M. Wt: 130.21
InChI Key: GEDKEHNTDWYCGQ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-methylthiourea integrates two structurally significant motifs: the thiourea (B124793) scaffold and the cyclopropyl (B3062369) group. The exploration of this compound is driven by the well-documented and versatile properties of these individual components in various scientific applications.

The thiourea moiety is a cornerstone in synthetic and medicinal chemistry due to its versatile chemical properties and broad range of biological activities. mdpi.comresearchgate.net As a structural analogue of urea (B33335) where the oxygen atom is replaced by sulfur, thiourea exhibits higher acidity and is a more potent hydrogen bond donor. mdpi.com This enhanced ability to form strong hydrogen bonds is crucial for its interaction with biological targets like proteins and enzymes. biointerfaceresearch.comnih.gov

Thiourea derivatives are recognized for an extensive array of pharmacological effects, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antioxidant properties. mdpi.comresearchgate.net Their value is also demonstrated in their use as key intermediates for the synthesis of various heterocyclic compounds. mdpi.com The biological activity of thiourea derivatives is often attributed to their specific interactions with the target receptors of proteins or enzymes. researchgate.net In the realm of cancer research, for instance, these compounds have shown the ability to inhibit the growth of various cancer cell lines. mdpi.com

The structural and physicochemical characteristics of thiourea derivatives can be fine-tuned by incorporating different substituents, which influences their pharmacological properties and interactions with molecular targets. mdpi.com

The cyclopropyl group, the smallest of the cycloalkanes, is a highly valuable structural motif in medicinal chemistry. unl.pt Its incorporation into molecules is a strategic approach to enhance pharmacological performance. scientificupdate.comiris-biotech.de The strained, three-membered ring imparts unique conformational, steric, and electronic properties to a compound. unl.pt

Key attributes of the cyclopropyl group include:

Conformational Rigidity : The rigid nature of the cyclopropyl ring can lock a molecule into a specific, biologically active conformation, which can lead to more favorable binding to a biological target and an increase in potency. unl.ptiris-biotech.de

Metabolic Stability : The carbon-hydrogen bonds in a cyclopropyl ring are stronger than those in standard alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govhyphadiscovery.com This can result in a superior pharmacokinetic profile for drug candidates. unl.pt

Bioisosteric Replacement : The cyclopropyl ring is often used as a bioisostere for other groups, such as alkenes or even phenyl groups, to improve properties like lipophilicity and metabolic stability. scientificupdate.comiris-biotech.de For example, replacing an N-ethyl group, which is prone to oxidation, with an N-cyclopropyl group can enhance metabolic stability. iris-biotech.de

Over the last decade, numerous new chemical entities containing a cyclopropyl group have received FDA approval, underscoring the success of this strategy in drug discovery and development. scientificupdate.com

Research specifically focused on this compound is still emerging, with much of the current understanding derived from broader studies of related thiourea derivatives. Studies on acylthiourea derivatives containing a cyclopropyl group have highlighted their potential as inhibitors of enzymes like α-amylase and proteinase K, as well as their antimicrobial properties. dntb.gov.ua In one study of PAK1 inhibitors, the inclusion of a cyclopropyl substitution on a thiourea derivative led to a significant increase in activity. nih.gov

While dedicated studies on this compound are not extensive, its chemical properties can be found in various chemical supplier databases. These provide foundational data for future research endeavors.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number59814-63-0 bldpharm.com
Molecular FormulaC5H10N2S bldpharm.com
Molecular Weight130.21 bldpharm.com
SMILES CodeS=C(NC)NC1CC1 bldpharm.com

The synthesis of N-cyclopropyl thiourea derivatives is a subject of ongoing research, with various methods being developed to create libraries of these compounds for biological screening. rsc.org The general synthetic route often involves the reaction of a corresponding isothiocyanate with an amine.

The research trajectory for this compound is likely to follow the path of other N-substituted thioureas, focusing on screening for a wide range of biological activities. Given the known properties of its constituent parts, investigations into its potential as an antimicrobial, enzyme inhibitor, or anticancer agent are plausible future directions. mdpi.comdntb.gov.ua

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S/c1-6-5(8)7-4-2-3-4/h4H,2-3H2,1H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDKEHNTDWYCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 1 Cyclopropyl 3 Methylthiourea and Its Derivatives

Established Synthetic Routes for 1-Cyclopropyl-3-methylthiourea

The formation of the thiourea (B124793) linkage is a well-understood transformation in organic chemistry, with several reliable methods available for constructing N,N'-disubstituted thioureas like this compound.

The most direct and widely employed method for synthesizing this compound is the nucleophilic addition of cyclopropylamine (B47189) to methyl isothiocyanate. This reaction is a classic example of thiourea formation from an amine and an isothiocyanate. orgsyn.org The reaction proceeds by the attack of the lone pair of electrons on the nitrogen atom of cyclopropylamine onto the electrophilic carbon atom of the isothiocyanate group.

The general reaction is as follows: Cyclopropylamine + Methyl Isothiocyanate → this compound

This method is a general approach for preparing various alkyl thioureas. orgsyn.org The reaction conditions are typically mild, often carried out in a suitable solvent at room temperature or with gentle heating. The choice of solvent can vary, with polar solvents like ethanol (B145695) or aqueous solutions being common. The reaction is generally high-yielding, and the product can often be isolated through simple filtration and purification by recrystallization. orgsyn.orgnih.gov A similar strategy involves reacting amines with silicon tetraisothiocyanate, which can produce thioureas in essentially theoretical yields. cdnsciencepub.com

Table 1: Conventional Synthesis of Alkyl Thioureas

Reactants Reagent Product Key Features
Primary Amine Alkyl Isothiocyanate N,N'-dialkylthiourea General and high-yielding method. orgsyn.org

To improve efficiency and reduce waste, one-pot syntheses have been developed for thiourea derivatives. These strategies combine multiple reaction steps into a single procedure without isolating intermediates. A common one-pot approach for thioureas involves the in situ generation of an isothiocyanate from an amine, followed by its reaction with a second amine. nih.gov

For instance, an amine can react with carbon disulfide to form a dithiocarbamate (B8719985) salt. This intermediate can then be desulfurized to yield the isothiocyanate, which immediately reacts with another amine present in the reaction vessel. nih.gov Such procedures streamline the synthesis process, saving time and resources. organic-chemistry.org Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product that incorporates portions of all reactants, represent another advanced one-pot strategy. nih.govnih.gov While specific MCRs for this compound are not extensively detailed, the principles are applicable to the synthesis of complex thiourea derivatives.

Advanced Synthetic Transformations Involving the Cyclopropyl (B3062369) Moiety

The presence of the strained cyclopropyl ring offers opportunities for more complex synthetic manipulations, either in the construction of the precursors or in the subsequent modification of the final molecule.

The synthesis of the key precursor, cyclopropylamine, or other cyclopropyl-containing building blocks, relies on cyclopropanation reactions. Cyclopropanation involves any chemical process that generates a cyclopropane (B1198618) ring. wikipedia.org These reactions are crucial as they create the highly strained three-membered ring, which is challenging to produce. wikipedia.orgrsc.org

Common methods include:

Simmons-Smith Reaction: This classic method uses a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to convert an alkene into a cyclopropane. researchgate.net

Reactions with Diazo Compounds: Diazo compounds, like diazomethane, can react with olefins to form a pyrazoline intermediate, which then eliminates nitrogen gas to yield the cyclopropane. wikipedia.org

Catalytic Cyclopropanation: Transition metal catalysts, particularly those based on rhodium, copper, and palladium, are used to catalyze the reaction of diazo compounds with alkenes, often with high stereocontrol. wikipedia.orgorganic-chemistry.org

These methods can be used to synthesize cyclopropyl-containing molecules that can then be converted into the necessary amine precursor for thiourea synthesis. nih.gov For example, an allylic amine could be cyclopropanated, or a cyclopropyl halide could be synthesized and subsequently converted to cyclopropylamine.

Once the this compound core is assembled, it can be further modified to create a library of derivatives. The thiourea moiety is a versatile functional group that can undergo various transformations.

Acylation: The nitrogen atoms of the thiourea can be acylated to form acylthiourea derivatives. These compounds are of significant interest in drug development. nih.gov

Cyclization Reactions: The thiourea core can be used as a building block for synthesizing heterocyclic compounds. For example, N-(ortho-cyclopropylphenyl)-N'-aryl thioureas can undergo acid-catalyzed cyclization to form benzothiazines. nih.gov

Oxidation: The sulfur atom of the thiourea can be oxidized. For instance, oxidation with reagents like hydrogen peroxide or peracetic acid can produce thiourea S,S,S-trioxides, which are reactive intermediates used in further synthesis. iwu.edu

Functionalization of the Cyclopropyl Ring: The C-H bonds of the cyclopropyl group itself can be functionalized, although this is often challenging. Palladium-catalyzed intramolecular C-H functionalization has been demonstrated for cyclopropyl α-amino acid derivatives. nih.gov

Table 2: Derivatization Reactions of the Thiourea Core

Reaction Type Reagents Product Type Reference
Acylation Acyl Halide/Anhydride Acylthiourea nih.gov
Cyclization Strong Acid Benzothiazine nih.gov
Oxidation Peracetic Acid Thiourea S,S,S-trioxide iwu.edu

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.comresearchgate.net These principles are highly relevant to the synthesis of this compound.

Key green chemistry approaches include:

Alternative Solvents: Replacing volatile organic compounds (VOCs) with greener alternatives like water or ionic liquids. "On-water" reactions for thiourea synthesis have been shown to be facile and sustainable. organic-chemistry.org

Catalysis: Using catalytic reagents instead of stoichiometric ones reduces waste. mdpi.com This is particularly relevant in cyclopropanation reactions where catalytic methods are well-established. organic-chemistry.org

Mechanochemistry: Performing reactions in the solid state by grinding or milling, often without any solvent, is a key green technique. nih.gov The mechanochemical synthesis of thioureas by ball milling amines and isothiocyanates, or by reacting anilines with carbon disulfide, has been reported to be highly efficient, often resulting in quantitative yields. nih.gov

Flow Chemistry: Continuous-flow synthesis, where reagents are pumped through a reactor, offers advantages in safety, scalability, and efficiency. This approach has been applied to the synthesis of cyclopropyl carbonyl compounds, demonstrating its potential for creating precursors for this compound. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions are inherently more atom-economical. nih.gov

By adopting these strategies, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly. researchgate.net

Advanced Molecular Characterization and Structural Elucidation of 1 Cyclopropyl 3 Methylthiourea

Spectroscopic Techniques for Structural Confirmation and Analysis

Spectroscopy provides the primary means of confirming the molecular structure of 1-Cyclopropyl-3-methylthiourea in various states. Techniques such as NMR, IR, Raman, and UV-Vis spectroscopy each offer unique insights into the compound's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Detailed Structural Analysis

NMR spectroscopy is an essential tool for elucidating the precise connectivity of atoms in a molecule. The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each hydrogen and carbon atom in this compound.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the cyclopropyl (B3062369) and methyl groups, as well as the N-H protons. The cyclopropyl group's protons typically appear in the upfield region, with the methine proton (CH) appearing as a multiplet and the two sets of non-equivalent methylene (B1212753) protons (CH₂) also showing complex splitting patterns due to geminal and vicinal coupling. The N-methyl (N-CH₃) protons would present as a singlet or a doublet if coupled to the adjacent N-H proton. The two N-H protons would likely appear as broadened signals.

In the ¹³C NMR spectrum, five distinct signals are anticipated, corresponding to the five carbon atoms in the molecule. researchgate.net A key signal is that of the thiocarbonyl carbon (C=S), which is expected to resonate significantly downfield, a characteristic feature of thioureas. The N-methyl carbon would appear in the typical range for such groups, while the three carbons of the cyclopropyl ring would be found in the upfield aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous compounds.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C=S - ~180-185
N-CH₃ ~2.9 - 3.1 (s or d) ~30-35
Cyclopropyl-CH ~2.5 - 2.8 (m) ~30-35
Cyclopropyl-CH₂ ~0.6 - 1.0 (m) ~5-10
N-H (Cyclopropyl side) Broad signal -

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds. akademisains.gov.my These complementary techniques are crucial for identifying key functional groups within this compound.

The IR spectrum is expected to show characteristic absorption bands. A prominent feature would be the N-H stretching vibrations, typically appearing as one or more bands in the 3100-3400 cm⁻¹ region. The C-H stretching vibrations of the cyclopropyl and methyl groups would be observed just below 3000 cm⁻¹. The region between 1300 cm⁻¹ and 1600 cm⁻¹ is complex but contains important vibrations corresponding to C-N stretching and N-H bending modes. The thiocarbonyl (C=S) stretching vibration is often coupled with other vibrations and can be found in the 700-850 cm⁻¹ range, although its assignment can be challenging.

Raman spectroscopy is particularly sensitive to symmetric and non-polar bonds, making it an excellent complementary technique to IR. nih.gov The C=S bond, in particular, often gives rise to a strong Raman signal. Lattice vibrations in the solid state are also readily observed in the low-frequency region of the Raman spectrum, providing information about the crystal structure.

Table 2: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H stretch 3100 - 3400 IR, Raman
C-H stretch (aliphatic) 2850 - 3000 IR, Raman
C-N stretch 1350 - 1550 IR, Raman
N-H bend 1500 - 1600 IR

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. For thiourea (B124793) derivatives, the key chromophore is the thiocarbonyl group (C=S).

This compound is expected to exhibit two main absorption bands in its UV-Vis spectrum. The first, appearing at a longer wavelength, corresponds to the formally forbidden n→π* transition. This involves the excitation of a non-bonding electron from one of the lone pairs on the sulfur atom to an anti-bonding π* orbital of the C=S bond. The second, more intense band at a shorter wavelength is attributed to the allowed π→π* transition within the thiocarbonyl group.

Table 3: Predicted Electronic Transitions for this compound

Electronic Transition Typical λmax Range (nm) Molar Absorptivity (ε)
n→π* ~280 - 300 Low to Moderate

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.orgnih.gov It provides accurate data on bond lengths, bond angles, and the intermolecular forces that govern crystal packing.

Single Crystal X-ray Diffraction Analysis of this compound and its Analogs

Although a specific crystal structure for this compound is not readily found in published databases, extensive crystallographic studies on its analogs provide a clear model for its expected solid-state conformation and packing. Thiourea derivatives are known to be excellent building blocks in crystal engineering due to their predictable hydrogen bonding patterns. An X-ray diffraction analysis would reveal the precise bond lengths of the C=S, C-N, and C-C bonds, as well as the bond angles defining the geometry of the thiourea core and the cyclopropyl ring. It would also establish the conformation of the molecule, specifically the relative orientation of the cyclopropyl and methyl groups with respect to the C=S bond.

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of thiourea derivatives is typically dominated by strong hydrogen bonds. The most common and robust interaction is the intermolecular N-H···S hydrogen bond. In many N,N'-disubstituted thioureas, these interactions lead to the formation of centrosymmetric dimers, which can be described by the R²₂(8) graph set notation. This motif involves two molecules linked by a pair of N-H···S hydrogen bonds, forming a stable eight-membered ring.

These primary dimer motifs can then self-assemble into higher-order structures such as tapes or sheets through weaker interactions. In the case of this compound, additional C-H···S or C-H···π interactions involving the cyclopropyl ring could play a role in stabilizing the three-dimensional crystal lattice. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these diverse intermolecular contacts within a crystal structure. akademisains.gov.my

Table 4: Common Crystallographic Features and Intermolecular Interactions in Thiourea Analogs

Feature Description
Primary Supramolecular Synthon Centrosymmetric R²₂(8) dimer via N-H···S hydrogen bonds.
Dominant Intermolecular Interaction N-H···S Hydrogen Bond.
Common Crystal System Monoclinic or Triclinic.
Common Space Group P2₁/c, C2/c, P-1.

| Secondary Interactions | C-H···S, C-H···O (in acyl analogs), π-π stacking (in aryl analogs). |

Computational and Theoretical Studies on 1 Cyclopropyl 3 Methylthiourea

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a molecule's electronic structure and a host of related physicochemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. For 1-Cyclopropyl-3-methylthiourea, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would yield the precise bond lengths, bond angles, and dihedral angles of its most stable three-dimensional structure. nih.gov

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman vibrational spectra. nih.gov The calculated frequencies can be compared with experimental data to validate the computational model.

Vibrational ModeFunctional GroupHypothetical Calculated Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
N-H StretchThiourea (B124793) N-H33503300-3500
C-H StretchCyclopropyl (B3062369) C-H31003000-3100
C-H StretchMethyl C-H29502850-3000
C=S StretchThiourea C=S12501050-1250
C-N StretchThiourea C-N14501400-1500

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive. researchgate.net

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactive behavior. scirp.org These descriptors include ionization potential (I), electron affinity (A), chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω). researchgate.netmdpi.com Chemical hardness (η) measures the resistance to a change in electron distribution, with harder molecules being less reactive. mdpi.com

DescriptorFormulaInterpretation
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. researchgate.net
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Electronegativity (χ)(I + A) / 2The power of an atom to attract electrons.
Chemical Hardness (η)(I - A) / 2Resistance to deformation of electron cloud. mdpi.com
Chemical Softness (S)1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω)χ² / (2η)Measures the energy stabilization when the system acquires additional electronic charge.

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. scirp.orgmdpi.com The MEP map is plotted on the molecule's constant electron density surface, illustrating the charge distribution. Different colors represent different values of the electrostatic potential. scirp.org Typically, red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack), with the potential increasing in the order of red < orange < yellow < green < blue. scirp.org

For this compound, an MEP analysis would likely show negative potential (red or yellow) around the electronegative sulfur and nitrogen atoms, identifying them as sites for electrophilic interaction. Conversely, the hydrogen atoms bonded to the nitrogen would exhibit a positive potential (blue), marking them as potential sites for nucleophilic interaction and hydrogen bond donation.

Molecular Modeling and Simulation Approaches

While quantum calculations describe the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to explore its interactions with other molecules, particularly biological macromolecules.

Molecular docking is a computational method that predicts the binding mode and affinity of a ligand, such as this compound, within the active site of a target protein. nih.gov The process involves generating a multitude of possible conformations and orientations of the ligand within the receptor's binding pocket and evaluating each pose using a scoring function. nih.gov The results provide a binding affinity score (often in kcal/mol) and a detailed view of the intermolecular interactions, including hydrogen bonds, hydrophobic contacts, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.net This information is invaluable for structure-based drug design and understanding the molecule's potential biological activity. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic picture of the behavior of a molecular system over time. researchgate.net After an initial binding pose is predicted by molecular docking, an MD simulation of the ligand-protein complex solvated in water can be performed to assess the stability of the interaction. researchgate.net By simulating the movements of all atoms over a period of nanoseconds or microseconds, MD can reveal how the ligand and protein adapt to each other.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational tools in medicinal chemistry used to predict the biological activity of chemical compounds based on their structural properties. libretexts.orgfiveable.me These methods are instrumental in the rational design of new, more potent molecules by establishing a mathematical correlation between the chemical structure and the biological effect. slideshare.net For thiourea derivatives, including this compound, QSAR and pharmacophore studies can provide significant insights into the structural requirements for a specific biological activity, such as anticancer or antiviral effects. scichemj.org

QSAR models are developed by analyzing a series of compounds with known activities to identify the physicochemical properties, or "descriptors," that are critical for their biological function. mdpi.com These descriptors can include properties like hydrophobicity, electronic effects, steric hindrance, and topological indices. nih.govnih.gov Once a statistically significant model is created and validated, it can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. libretexts.orgfiveable.me This approach saves considerable time and resources in the drug discovery process. nih.gov

Pharmacophore modeling, on the other hand, focuses on identifying the three-dimensional arrangement of essential features in a molecule that are responsible for its interaction with a biological target. dovepress.comnih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. fiveable.me A pharmacophore model serves as a 3D query to screen large compound databases, identifying molecules that possess the required features in the correct spatial orientation for biological activity. frontiersin.org

In the context of this compound, a QSAR study would involve synthesizing a series of analogs by modifying the cyclopropyl and methyl groups and then correlating these structural changes with their biological activity. For instance, a hypothetical QSAR study on a series of thiourea derivatives might investigate how variations in substituent size and lipophilicity affect a particular therapeutic activity.

A representative QSAR study on a series of thiourea derivatives might yield data correlating structural descriptors with biological activity. The following table illustrates the kind of data that would be generated in such a study.

CompoundR1 GroupLogP (Lipophilicity)Molecular Weight (MW)Predicted Activity (pIC50)Experimental Activity (pIC50)
1 Cyclopropyl 1.25 144.24 5.8 5.7
2Ethyl0.98118.215.25.3
3Isopropyl1.35132.245.65.5
4Phenyl2.30166.246.56.4
5Benzyl2.55180.276.86.9

This table is a hypothetical representation of QSAR data for illustrative purposes.

The resulting QSAR model might reveal that increased lipophilicity (LogP) and the presence of an aromatic ring are positively correlated with the compound's activity. nih.gov Such a finding would suggest that the interaction with the biological target is likely hydrophobic in nature.

Similarly, a pharmacophore model for a series of active thiourea compounds could identify key interaction points. For this compound, the thiourea moiety is a critical feature, with the sulfur atom acting as a potential hydrogen bond acceptor and the N-H groups as hydrogen bond donors. The cyclopropyl group would likely contribute to a hydrophobic interaction pocket within the target's binding site.

A pharmacophore model for a thiourea derivative might include the following features:

One hydrogen bond acceptor (HBA) feature centered on the sulfur atom.

Two hydrogen bond donor (HBD) features corresponding to the N-H groups.

One hydrophobic (HY) feature representing the cyclopropyl group.

The spatial arrangement of these features would be crucial for the molecule's ability to bind to its target. fiveable.me This model could then be used to virtually screen for other compounds that fit these criteria, potentially leading to the discovery of new scaffolds with similar or improved activity. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Cyclopropyl 3 Methylthiourea Derivatives

Impact of Substituent Modifications on Biological Activities

The biological activity of thiourea (B124793) derivatives is highly sensitive to the nature of the substituents attached to the nitrogen atoms. Structure-activity relationship (SAR) studies reveal that even minor alterations to the molecular structure can lead to significant changes in efficacy and selectivity across various biological targets.

The cyclopropyl (B3062369) group itself is a key feature. As a three-dimensional (3D) fragment, it increases the fraction of sp3 hybridized carbon atoms (Fsp3) in a molecule, a characteristic often correlated with improved success rates in drug development. whiterose.ac.uk However, its impact is context-dependent. For instance, in a series of pyrimidine-based CDK9 inhibitors, the replacement of a methyl group with a cyclopropyl substituent led to a loss of activity. Molecular docking simulations suggested that the small hydrophobic pocket of the enzyme's gatekeeper residue was too constrained to accommodate the bulkier cyclopropyl group. cardiff.ac.uk

Modifications to the group opposite the cyclopropyl moiety (the methyl group in the parent compound) also profoundly affect biological outcomes. Studies on related alkylguanidino ureas demonstrated how varying this substituent impacts antibacterial activity. unisi.it

Simplification and Branching: Deconstructing the cyclopropylmethyl group to simpler linear (propyl) or branched (isopropyl, 2-methyl-1-propyl) substituents resulted in varied effects. The isopropyl derivative, in particular, showed enhanced broad-spectrum antibacterial activity compared to the parent compound. unisi.it

Unsaturation and Lipophilicity: Introducing an unsaturated geranyl chain, known for its antimicrobial properties, led to a broad-spectrum antibacterial agent. Conversely, replacing the cyclopropyl group with a cyclopentyl moiety also improved antibacterial activity, likely by enabling more extensive hydrophobic interactions. unisi.it

Polar Substituents: The introduction of polar groups, such as a methoxyethyl or morpholinoethyl substituent, was generally associated with an improvement in broad-spectrum antibacterial activity, highlighting the role of hydrogen bonding capabilities. ontosight.aiunisi.it

In the context of anti-leishmanial activity, SAR studies on other N,N'-disubstituted thioureas have shown that the lipophilicity of substituents is a determining factor for activity. mdpi.com Furthermore, research on thiourea derivatives as dual inhibitors of HIV-1 capsid (CA) and human cyclophilin A (CypA) has identified optimal compounds for future development based on detailed SAR analysis. nih.gov

Derivative Class Modification Impact on Biological Activity Reference
Pyrimidine CDK9 InhibitorsR1 substituent changed to cyclopropylLoss of inhibitory activity cardiff.ac.uk
Alkylguanidino UreasCyclopropylmethyl group simplified to isopropylEnhanced broad-spectrum antibacterial activity unisi.it
Alkylguanidino UreasSubstitution with N-cyclopentyl groupImproved antibacterial activity unisi.it
Alkylguanidino UreasIntroduction of a polar methoxyethyl groupImproved broad-spectrum antibacterial profile unisi.it
Thiourea DerivativesIntroduction of a geranyl chainBroad-spectrum antibacterial activity unisi.it
Thiourea DerivativesIntroduction of electron-withdrawing groupsEnhanced photosensitizing capabilities in platinum complexes rsc.org

Correlation of Structural Features with Physicochemical Parameters Relevant to Research Applications

The structure-property relationship (SPR) of 1-cyclopropyl-3-methylthiourea analogs is critical for understanding their behavior in experimental systems. Physicochemical properties such as lipophilicity, solubility, and metabolic stability are directly influenced by structural features and are key to a compound's research utility. whiterose.ac.ukresearchgate.net

The cyclopropyl group contributes to a molecule's three-dimensionality, moving away from the "flatland" of aromatic, sp2-heavy compounds. This increase in Fsp3 is often associated with improved solubility and better pharmacokinetic profiles. whiterose.ac.uk However, modifications can alter these properties. For example, simplifying the cyclopropylmethyl group to linear or branched alkyl chains can cause a slight reduction in lipophilicity and changes in steric hindrance, which in turn affects biological interactions. unisi.it

In one study of thiourea derivatives, the lipophilicity of the substituents was found to be a crucial determinant for antiprotozoal activity. mdpi.com The length of a carbon spacer between the thiourea core and another functional group can also play a critical role in maintaining biological activity. mdpi.com

The introduction of polar substituents, such as morpholinoethyl groups, not only enhances biological activity but also increases the number of potential positive charges and hydrogen bonding capabilities, which can alter solubility and interactions with biological membranes. unisi.it Conversely, replacing a methyl group with a trifluoromethyl group can increase metabolic stability due to the strength of the C-F bond and may also improve hinge region binding to a protein target due to its electron-withdrawing nature. cardiff.ac.uk

Structural Feature Physicochemical Parameter Affected Relevance to Research Applications Reference
Cyclopropyl GroupIncreased Fsp3 (3-dimensionality), LipophilicityImproved solubility and pharmacokinetic profile, potential for specific steric interactions whiterose.ac.uk
Linear/Branched Alkyl ChainsReduced Lipophilicity, Altered Steric HindranceModulates membrane permeability and target binding affinity unisi.it
Polar Substituents (e.g., Methoxyethyl)Increased Polarity, Hydrogen Bonding CapabilityImproved solubility and potential for enhanced interactions with polar targets unisi.it
Spacer Length (Carbon chain)Molecular Flexibility and ConformationInfluences the ability to bridge binding sites on a biological target mdpi.com
Trifluoromethyl GroupIncreased Metabolic Stability, Electron-withdrawing natureReduces susceptibility to metabolism, can enhance protein-ligand binding cardiff.ac.uk

Design Principles for Optimized this compound Analogs

The design of optimized analogs of this compound draws upon established principles in medicinal chemistry, aiming to enhance potency, selectivity, and drug-like properties. alazharpharmacy.com Key strategies involve leveraging the unique characteristics of the cyclopropyl group while systematically modifying other parts of the scaffold.

A primary design principle is the concept of "escaping from flatland," which advocates for increasing the three-dimensional character of molecules. whiterose.ac.uk The cyclopropyl group is an excellent starting point for this. Further design can involve introducing other sp3-rich fragments or creating conformationally restricted cyclic systems as surrogates for more flexible components to improve target binding and metabolic stability. whiterose.ac.uk

Structure-based design, guided by techniques like molecular docking, is another powerful approach. As seen in the case of CDK9 inhibitors, understanding the topology of the target's binding site is crucial. If a pocket is too small to accommodate a cyclopropyl ring, analogs with smaller or more linear substituents would be a rational design choice. cardiff.ac.uk Conversely, if a hydrophobic pocket is available, extending a substituent from the thiourea core could form favorable interactions and boost potency. cardiff.ac.uk

Another key principle is the strategic introduction of functional groups to modulate physicochemical properties. researchgate.net

Improving Selectivity: Introducing substituents that create steric clashes with off-targets can enhance selectivity. For example, adding a bulky group might prevent binding to a kinase like CDK2 while being accommodated by the target kinase CDK9. cardiff.ac.uk

Enhancing Binding: A hydrogen bond donor or a positively charged moiety at a specific position can be critical for selectivity, guiding the orientation of the molecule within the binding site. cardiff.ac.uk

Metabolic Stability: Replacing metabolically labile groups (like a methyl group) with more stable alternatives (like a trifluoromethyl group) is a common strategy to improve a compound's pharmacokinetic profile. cardiff.ac.uk

The synthesis of new analogs often involves the reaction of an appropriate isothiocyanate with an amine, a versatile reaction that allows for great structural diversity. mdpi.com For instance, derivatives of this compound could be systematically generated by reacting cyclopropyl isothiocyanate with a library of different amines, or by reacting methyl isothiocyanate with various cyclopropylamine (B47189) derivatives.

Mechanistic Investigations of 1 Cyclopropyl 3 Methylthiourea S Biological Activities

Enzyme Inhibition and Modulatory Mechanisms

The thiourea (B124793) moiety is a versatile pharmacophore known to interact with a variety of biological targets, primarily through its ability to form hydrogen bonds and coordinate with metal ions present in enzyme active sites.

Glutamate (B1630785) Dehydrogenase Inhibition and Neurochemical Modulation

Glutamate dehydrogenase (GDH) is a crucial enzyme in glutamate metabolism, linking it with the tricarboxylic acid (TCA) cycle. scbt.com Its inhibition can significantly impact neurotransmitter balance and cellular energy. scbt.com While direct studies on 1-Cyclopropyl-3-methylthiourea or related thiourea derivatives as GDH inhibitors are not prominent in the available literature, various other chemical compounds, including naturally occurring polyphenols, have been identified as modulators of GDH activity. scbt.commdpi.com These inhibitors can act competitively by binding to the active site or non-competitively by binding to other sites, causing conformational changes that reduce enzyme activity. scbt.com

Cyclin-Dependent Kinase (CDK) Inhibition Pathways

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their deregulation is a hallmark of cancer. nih.govresearchgate.net Consequently, CDK inhibitors have emerged as important therapeutic agents. nih.gov The thiourea scaffold has been incorporated into molecules designed to inhibit CDKs. For instance, research into 2-aminothiazole (B372263) derivatives has pointed to the potential for derivatives containing a thiourea moiety to act as inhibitors of cyclin-dependent kinase. researchgate.net These inhibitors typically function as ATP-competitive agents, binding to the kinase domain and preventing the phosphorylation events necessary for cell cycle progression. nih.gov The development of selective CDK2 inhibitors, for example, is a significant area of research, as CDK2 is often implicated in tumor development. nih.gov

Other Enzymatic Target Interactions

The structural features of thiourea derivatives allow them to interact with a wide array of other enzymatic targets.

α-Glucosidase: Thiourea derivatives have demonstrated significant potential as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.netproquest.comnih.gov Inhibition of this enzyme can help manage blood glucose levels. nih.gov Studies have shown that certain novel thiourea derivatives exhibit potent α-glucosidase inhibitory activity, with some compounds showing higher efficacy than the standard drug, acarbose. proquest.comnih.gov For example, one study reported a thiourea derivative with an IC50 value of 47.9 μM against α-glucosidase. nih.gov Another study found that 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea exhibited a higher inhibitory activity than acarbose, with an IC50 of 9.77 mM. nih.gov

Acetylcholinesterase (AChE): As key enzymes in cholinergic transmission, acetylcholinesterase and butyrylcholinesterase (BChE) are important targets for the treatment of neurodegenerative disorders like Alzheimer's disease. nih.govmdpi.com Various thiourea derivatives have been synthesized and shown to be potent inhibitors of both AChE and BChE. nih.govmdpi.com For instance, coumarin-linked thiourea derivatives have been identified as highly potent inhibitors, with one compound, 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thiourea, displaying an IC50 value of 0.04±0.01μM against AChE. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. tandfonline.comnih.gov The thiourea moiety has been identified as a crucial component in the design of VEGFR-2 inhibitors. tandfonline.comtandfonline.com Biphenylurea/thiourea derivatives have been synthesized and have shown significant antiproliferative activity against human umbilical vascular endothelial cells (HUVECs). nih.gov Molecular dynamics simulations suggest that the thiourea group plays a key role in binding to the VEGFR-2 active site, which can be exploited for the design of more stable and selective inhibitors. tandfonline.com

Epidermal Growth Factor Receptor (EGFR) Kinase: The epidermal growth factor receptor is a protein tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation and cancer. karger.com Thiourea derivatives have been specifically designed as EGFR inhibitors. karger.comnih.gov A novel class of inhibitors featuring a thiourea framework was shown to inhibit cell proliferation in human lung carcinoma cell lines in a dose-dependent manner and markedly reduce the tyrosine phosphorylation of EGFR. karger.com Another study on thiourea derivatives bearing a benzodioxole moiety also reported significant cytotoxic effects against various cancer cell lines through EGFR inhibition. nih.gov

Interactive Data Table: Enzyme Inhibition by Thiourea Derivatives

Below is a summary of the inhibitory concentrations (IC50) of various thiourea derivatives against different enzymes as reported in the literature.

Compound ClassTarget EnzymeReported IC50 Value
Phenylthiourea Derivativeα-Glucosidase9.77 mM nih.gov
General Thiourea Derivativeα-Glucosidase47.9 µM nih.gov
Coumarin-Thiourea HybridAcetylcholinesterase (AChE)0.04 µM nih.gov
Coumarin-Thiourea HybridButyrylcholinesterase (BChE)0.06 µM nih.gov
Biphenyl-Thiourea DerivativeVEGFR-2Comparable to Sorafenib nih.gov
Benzodioxole-Thiourea HybridEGFR (on HCT116 cells)1.11 µM nih.gov

Antimicrobial and Antiparasitic Action Mechanisms

Thiourea derivatives have also been recognized for their efficacy against a range of pathogenic microorganisms and parasites.

Antibacterial Efficacy and Cellular Targets

The thiourea pharmacophore is known to possess significant antibacterial properties. nih.govmdpi.com These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govscirp.org The proposed mechanism of antibacterial action often involves the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV. nih.gov The C=S and NH groups in the thiourea structure can interact with carboxyl and phosphate (B84403) groups on the bacterial membrane surface, contributing to their activity. nih.gov One study reported a thiourea derivative, TD4, with a minimum inhibitory concentration (MIC) of 2–16 µg/mL against several S. aureus strains, which was found to disrupt the NAD+/NADH homeostasis and the integrity of the bacterial cell wall. nih.gov

Antimalarial Activity and Heme Polymerization Inhibition

Malaria remains a major global health threat, and the development of new antimalarial agents is crucial. acs.org During its lifecycle in human red blood cells, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin. nih.gov Inhibition of this heme polymerization process is a key mechanism of action for several antimalarial drugs. nih.gov

Thiourea derivatives have emerged as a promising class of antimalarial compounds. mdpi.comacs.org Alkylated (bis)thiourea polyamine analogs have been shown to exhibit potent in vitro antiplasmodial activity in the nanomolar range against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. acs.org While the precise mechanism for all antimalarial thioureas is not fully elucidated, interference with heme detoxification is a plausible pathway, given the ability of sulfur-containing compounds to interact with the iron center of heme.

Cytotoxic and Apoptotic Pathways in Cancer Cell Lines

The potential of thiourea derivatives as anticancer agents stems from their ability to induce programmed cell death, or apoptosis, in cancer cells. nih.gov This selective induction of apoptosis is a key strategy in cancer therapy. nih.gov

Pro-apoptotic Induction in Colon Cancer and Leukemia Cell Lines

One notable compound, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, exhibited strong cytotoxic effects with IC50 values of 9.0 µM against primary colon cancer cells (SW480), 1.5 µM against metastatic colon cancer cells (SW620), and 6.3 µM against chronic myelogenous leukemia cells (K562). biointerfaceresearch.com Further investigations into the mechanisms of these potent thioureas revealed a strong pro-apoptotic activity. For example, the dichlorophenyl derivative induced late-stage apoptosis in 95-99% of both colon cancer cell lines and 73% of the leukemia cells. nih.gov

The induction of apoptosis by these compounds suggests that they may interfere with cellular pathways that regulate cell death. This targeted action against cancerous cells, with a degree of selectivity over normal cells, underscores the therapeutic potential of this class of compounds. nih.gov

Illustrative Data on Cytotoxicity of Thiourea Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (Colon)9.0
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (Colon)1.5
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaK-562 (Leukemia)6.3
4-CF3-phenyl substituted thioureaSW620 (Colon)8.9

This table presents example data from studies on thiourea derivatives to illustrate the format of research findings in this area. The data does not represent findings for this compound.

Modulation of Inflammatory Cytokine Levels (e.g., Interleukin-6 (IL-6) Inhibition)

Chronic inflammation is a known contributor to the development and progression of cancer, with cytokines such as Interleukin-6 (IL-6) playing a significant role. acs.org IL-6 is a pro-inflammatory cytokine that can promote tumor growth and survival. acs.org Consequently, compounds that can inhibit IL-6 signaling are of interest in cancer therapy.

Studies on 3-(trifluoromethyl)phenylthiourea (B159877) derivatives have shown that they can act as inhibitors of IL-6 secretion in both primary (SW480) and metastatic (SW620) colon cancer cells. The reduction in IL-6 levels ranged from 23% to 63%. nih.gov This suggests that part of the anticancer effect of these thiourea derivatives may be attributed to their ability to modulate the inflammatory tumor microenvironment.

Antioxidant Mechanisms and Radical Scavenging Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases, including cancer. farmaciajournal.com Antioxidants can mitigate this damage by neutralizing free radicals.

Thiourea derivatives have been investigated for their antioxidant potential. mdpi.com Their ability to scavenge free radicals is a key aspect of this activity. hueuni.edu.vn The antioxidant properties of some thiourea derivatives have been demonstrated through various assays, including the scavenging of 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. farmaciajournal.commdpi.com

For example, 1,3-bis(3,4-dichlorophenyl)thiourea showed significant antioxidant activity with an IC50 of 52 µg/mL against ABTS free radicals and 45 µg/mL in the DPPH assay. mdpi.com The mechanism of action is often attributed to the ability of the thiourea moiety to donate a hydrogen atom, thereby neutralizing the free radical. hueuni.edu.vn

Illustrative Data on Radical Scavenging Activity of Thiourea Derivatives

CompoundAssayIC50 (µg/mL)
1,3-bis(3,4-dichlorophenyl)thioureaABTS52
1,3-bis(3,4-dichlorophenyl)thioureaDPPH45
Novel Thiourea Derivative 29DPPH5.8
Novel Thiourea Derivative 27DPPH42.3
Novel Thiourea Derivative 24DPPH45

This table presents example data from studies on thiourea derivatives to illustrate the format of research findings in this area. The data does not represent findings for this compound.

Coordination Chemistry of 1 Cyclopropyl 3 Methylthiourea As a Ligand

Synthesis and Characterization of Metal Complexes with 1-Cyclopropyl-3-methylthiourea and Related Thiourea (B124793) Ligands

The synthesis of metal complexes with thiourea-based ligands is typically straightforward. A common method involves the direct reaction of a metal salt, such as a halide or nitrate, with the thiourea ligand in a suitable solvent like ethanol (B145695) or methanol. nih.govmaterialsciencejournal.orgisca.me The reaction mixture is often stirred, sometimes with heating or refluxing, to facilitate the formation of the complex, which may then precipitate from the solution upon cooling or concentration. materialsciencejournal.orgcdnsciencepub.com

For instance, complexes of Co(II), Cu(II), Zn(II), and Fe(III) with diisopropylthiourea have been synthesized by reacting the respective metal chlorides or hydrated salts with the ligand in ethanol. nih.gov Similarly, various N-phenyl-N'-[substituted phenyl] thiourea complexes were prepared by mixing methanolic or acetone (B3395972) solutions of the ligand with a solution of the appropriate metal chloride. materialsciencejournal.org The stoichiometry of the reactants is controlled to achieve the desired ligand-to-metal ratio in the final complex. materialsciencejournal.org

Once synthesized, these complexes are characterized using a suite of analytical techniques. Elemental analysis (CHN) is crucial for confirming the empirical formula of the complex. nih.gov Molar conductivity measurements in solvents like DMSO or DMF help determine whether the complexes are electrolytic or non-electrolytic in nature. nih.govmdpi.com Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which provides insight into the oxidation state and spin state of the central metal ion. nih.govcdnsciencepub.com

Metal IonThiourea LigandGeneral Synthetic MethodResulting Complex Type
Fe(II), Co(II), Ni(II), Cu(II), Zn(II)N,N'-disubstituted thioureasReaction of metal salt with ligand in ethanol/methanol, often with stirring or reflux. nih.govmaterialsciencejournal.orgcdnsciencepub.com[ML2X2] or [ML4X2] (M=divalent metal, L=ligand, X=anion)
Au(I), Ag(I)Thioureas with phosphine (B1218219) groupsReaction of metal precursor like [M(OTf)(PPh3)] with the thiourea ligand. nih.gov[M(L)(PPh3)]OTf or [M(L)2]OTf
Ru(II), Rh(III), Ir(III)Pyridyl and pyrimidyl thioureasReaction with organometallic precursors such as [M(arene)Cl2]2. nih.govnih.gov[M(arene)(L)Cl]X
Pd(II), Pt(II)N-Phenylmorpholine-4-carbothioamideReaction of metal chloride with ligand in the absence or presence of a base. mdpi.com[MCl2(L)2] or [M(L-H)2]

Ligand Binding Modes and Coordination Geometries

The most common coordination mode for simple N,N'-disubstituted thioureas, such as this compound is expected to be, is as a monodentate ligand, binding to the metal center exclusively through the soft sulfur atom. nih.govcdnsciencepub.com This S-coordination is favored by many transition metals according to the Hard and Soft Acids and Bases (HSAB) principle.

However, more complex thiourea derivatives can exhibit other binding behaviors:

Bidentate (S,N) Chelation : In some cases, particularly after deprotonation of an N-H group, the thiourea ligand can coordinate through both the sulfur and one of the nitrogen atoms, forming a four-membered chelate ring. mdpi.comnih.govacs.org This mode is often observed in complexes of metals like palladium(II) and platinum(II). mdpi.com

Bidentate (S,O) Chelation : For acylthiourea derivatives, which contain a carbonyl group, coordination can occur through both the thiocarbonyl sulfur and the carbonyl oxygen, creating a stable six-membered ring. researchgate.net

Bridging Ligand : Thiourea ligands can also act as bridging ligands between two metal centers, typically coordinating through the sulfur atom to both metals. cdnsciencepub.com

These varied binding modes give rise to a range of coordination geometries around the metal center. Monodentate S-coordination commonly results in tetrahedral geometries for complexes like [MCl₂L₂] (where M = Co, Zn) or square planar geometries for Pd(II) and Pt(II) complexes. nih.govnih.gov Octahedral geometries are also frequent, particularly for Fe(II) and Ni(II), which can accommodate more ligands or solvent molecules in their coordination sphere. cdnsciencepub.com For Au(I) and Ag(I), linear geometries are often observed. nih.gov

Ligand TypeCommon Binding Mode(s)Resulting GeometriesExample Metal Ions
N,N'-dialkylthioureaMonodentate (S-donor). nih.govcdnsciencepub.comTetrahedral, Octahedral. nih.govcdnsciencepub.comCo(II), Zn(II), Fe(II), Ni(II)
AcylthioureaBidentate (S,O-donor). researchgate.netSquare Planar, OctahedralNi(II), Cu(II), Ru(II)
Thiourea with N-heterocycleBidentate (S,N-donor). nih.govPseudo-tetrahedral (Piano-stool). nih.govRu(II), Os(II), Ir(III)
PhosphinothioureaMonodentate (P-donor) or Bidentate (P,S-donor). nih.govLinear, Tetrahedral. nih.govAu(I), Ag(I)

Spectroscopic and Structural Analysis of Transition Metal Complexes

The coordination of thiourea ligands to a metal center induces distinct changes in their spectroscopic signatures, which are invaluable for characterizing the resulting complexes.

Spectroscopic Analysis

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for determining the ligand's binding mode. Upon coordination of the thiourea ligand through its sulfur atom, the electron density shifts from the C=S bond towards the metal. This weakening of the C=S bond results in a shift of its stretching frequency (ν(C=S)) to a lower wavenumber (red-shift) in the complex's spectrum compared to the free ligand. nih.govcdnsciencepub.com Conversely, the C-N bond gains more double-bond character, causing a shift in the ν(C-N) band to a higher wavenumber (blue-shift). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy provide evidence of coordination. The signals for the N-H protons in ¹H NMR often shift upon complexation, which can be indicative of intramolecular hydrogen bonding or changes in the electronic environment. nih.gov In ¹³C NMR, the signal for the thiocarbonyl carbon (C=S) is particularly informative; a downfield shift upon complexation is consistent with coordination through the sulfur atom, as it leads to a decrease in electron density around the carbon. mdpi.comnih.gov

Electronic (UV-Visible) Spectroscopy : The UV-Vis or reflectance spectra of transition metal complexes are used to study the d-d electronic transitions. The position and number of these absorption bands provide critical information about the coordination geometry of the metal ion, such as distinguishing between octahedral and tetrahedral environments for Fe(II) or Co(II) complexes. cdnsciencepub.comresearchgate.net

TechniqueKey Observation for S-CoordinationInformation Gained
Infrared (IR) SpectroscopyShift of ν(C=S) to lower frequency; shift of ν(C-N) to higher frequency. nih.govcdnsciencepub.comConfirms M-S bond formation.
¹³C NMR SpectroscopyDownfield shift of the C=S carbon signal. mdpi.comnih.govIndicates coordination through the sulfur atom.
UV-Visible SpectroscopyPosition and number of d-d transition bands. cdnsciencepub.comDetermination of coordination geometry (e.g., octahedral vs. tetrahedral).
X-ray CrystallographyPrecise measurement of M-S bond lengths and coordination angles. nih.govnih.govDefinitive 3D structure and geometry.

Research into Metal-Based Therapeutics Featuring Thiourea Ligands

Thiourea derivatives and their metal complexes have emerged as a promising class of compounds in the development of metal-based therapeutics, exhibiting a range of biological activities. nih.gov Research has shown that the coordination of a thiourea ligand to a metal center can significantly enhance its therapeutic properties, often surpassing the activity of the free ligand alone. nih.govresearchgate.net

Anticancer Activity : A significant area of research is the development of thiourea-metal complexes as potential anticancer agents. nih.govnih.govbohrium.com Gold(I) and silver(I) complexes with thiourea ligands bearing a phosphine group have demonstrated excellent cytotoxic values against various cancer cell lines, including HeLa, A549, and Jurkat. nih.govresearchgate.net Organometallic half-sandwich complexes of ruthenium, rhodium, and iridium containing pyridyl and pyrimidyl thiourea ligands have also been investigated for their cytotoxic properties. nih.govnih.gov The mechanism of action is often linked to the inhibition of enzymes like thioredoxin reductase (TrxR), a key target in cancer therapy. nih.gov The nature of the metal, the substituents on the thiourea, and the ancillary ligands all play a crucial role in modulating the cytotoxic activity. nih.govresearchgate.net

Antimicrobial Activity : Metal complexes of thiourea derivatives have also been widely screened for their antimicrobial effects. nih.govnih.gov Complexes of nickel(II) and copper(II) with various N-substituted thioureas have shown notable in vitro activity against a panel of Gram-positive and Gram-negative bacteria, as well as various yeast strains like Candida albicans. nih.govsemanticscholar.org In many cases, the metal complexes exhibit greater antibacterial or antifungal efficacy than the parent thiourea ligands. nih.govnih.gov For instance, Co(II), Cu(II), and Fe(III) complexes of diisopropylthiourea displayed a broad spectrum of antibacterial activity against organisms such as Escherichia coli and Staphylococcus aureus. nih.gov This enhanced activity is often attributed to mechanisms involving changes in lipophilicity, which affects cell uptake, and the interaction of the metal ion with cellular processes.

Metal(s)Thiourea Ligand TypeTargeted Biological ActivityKey Findings
Au(I), Ag(I)Phosphine-functionalized thioureasAnticancer. nih.govresearchgate.netCoordination to the metal triggers excellent cytotoxicity against HeLa, A549, and Jurkat cells. nih.govresearchgate.net
Ru(II), Os(II), Ir(III), Rh(III)Heterocyclic thioureas (e.g., pyridyl)Anticancer. nih.govbohrium.comHalf-sandwich organometallic complexes show promising in vitro cytotoxicity. nih.govbohrium.com
Ni(II), Cu(II)N-acyl/N-alkyl thioureasAntimicrobial (antibacterial and antifungal). nih.govsemanticscholar.orgComplexes show greater activity than free ligands against bacteria and yeast. nih.gov
Co(II), Fe(III)DiisopropylthioureaAntibacterial. nih.govComplexes exhibit broad-spectrum activity against E. coli, S. aureus, etc. nih.gov

Advanced Applications and Research Frontiers of 1 Cyclopropyl 3 Methylthiourea

Role in Catalysis and Organic Transformations

The thiourea (B124793) moiety is a cornerstone of modern organocatalysis, primarily functioning as a non-covalent, hydrogen-bond donor. wikipedia.org Through dual hydrogen-bonding interactions, thiourea-based catalysts can activate and orient substrates, facilitating a wide range of organic transformations with high efficiency and stereoselectivity. wikipedia.org This "partial protonation" occurs under mild, nearly neutral conditions, making it compatible with acid-sensitive substrates. wikipedia.org

While specific catalytic applications of 1-Cyclopropyl-3-methylthiourea are not prominent in the literature, its structure is analogous to catalysts used in numerous reactions. The methyl and cyclopropyl (B3062369) groups attached to the nitrogen atoms would modulate the acidity of the N-H protons and the steric environment around the catalytic core, influencing its activity and selectivity. For instance, bifunctional catalysts that link a thiourea moiety to a base, such as a cyclopropenimine, have been developed to achieve high enantioselectivity in conjugate addition reactions. organic-chemistry.org

Furthermore, the cyclopropyl group itself is found in chiral ligands used for metal-catalyzed processes. nih.gov These ligands can influence the outcome of reactions like palladium-catalyzed allylic alkylations and rhodium-catalyzed hydroformylations. nih.govnih.gov The rigid structure of the cyclopropyl ring helps to create a well-defined chiral environment around the metal center, which is crucial for achieving high enantioselectivity. Therefore, this compound could potentially serve as a precursor for more complex chiral ligands that leverage both the coordinating ability of the thiourea sulfur atom and the stereochemical influence of a functionalized cyclopropyl ring.

Table 1: Representative Organic Transformations Catalyzed by Thiourea Derivatives

Catalyst Type Transformation Role of Thiourea Moiety General Outcome
Chiral Bifunctional Thiourea Michael Addition Hydrogen-bond activation of the electrophile High enantioselectivity in C-C bond formation. wikipedia.org
Schreiner's Thiourea Tetrahydropyranylation of Alcohols Acts as a Brønsted acid to activate dihydropyran Efficient protection of alcohols. acs.org
NHO/Thiourea System Ring-Opening Polymerization Cooperative activation with N-heterocyclic olefin (NHO) Controlled polymerization of lactones. rsc.org

Potential in Material Science and Functional Materials Development

In material science, thiourea derivatives are valued for their strong coordination capabilities with metal ions, stemming from the nucleophilic sulfur atom. mdpi.comresearchgate.net This property allows them to act as versatile ligands in the formation of coordination polymers and metal complexes, which are precursors to functional materials with applications in sensing and catalysis. mdpi.comanalis.com.mymdpi.com The ability of the thiourea unit to form extensive hydrogen-bonding networks is also exploited in the design of supramolecular structures. nih.gov

One significant application of thiourea derivatives is as corrosion inhibitors for metals. emerald.com They can adsorb onto a metal surface, forming a protective layer that blocks active sites and prevents degradation. analis.com.myemerald.com Additionally, thiourea-based systems are employed in redox polymerization. In combination with components like copper(II) acetylacetonate, thioureas can act as both reducing agents and ligands, influencing the kinetics of polymerization for materials such as dental composites. nih.gov

The incorporation of the cyclopropyl group into this framework could offer distinct advantages. The rigidity and strained nature of the cyclopropane (B1198618) ring can be used to engineer polymers with enhanced mechanical and thermal properties. longdom.org Thus, this compound could be envisioned as a monomer or functionalizing agent for specialty polymers where its cyclopropyl unit imparts conformational rigidity and its thiourea group allows for metal coordination, cross-linking, or surface adhesion.

Table 2: Potential Material Science Applications for Thiourea-Based Structures

Application Area Function of Thiourea Moiety Type of Material Potential Contribution of Cyclopropyl Group
Metal Ion Sensing Ligand for metal ions, leading to a detectable signal (e.g., colorimetric, fluorescent). nih.gov Chemosensors, Coordination polymers Modulate solubility and sensor specificity.
Corrosion Inhibition Adsorption on metal surfaces to form a protective film. emerald.com Surface coatings, Additives Enhance packing and stability of the protective layer.
Redox Polymerization Reducing agent and ligand in initiator systems. nih.gov Dental resins, Methacrylate-based materials Increase mechanical strength and thermal stability of the final polymer. longdom.org

Agrochemical Research Applications and Derivatization

Both the thiourea and cyclopropyl moieties are prevalent structural features in a wide range of commercial agrochemicals. acs.orgresearchgate.netmdpi.com Thiourea derivatives exhibit a broad spectrum of biological activities and are used as insecticides, fungicides, herbicides, and plant growth regulators. acs.orgnih.govresearchgate.netsinhon-chem.com A notable example is the insecticide Diafenthiuron, a thiourea derivative that, upon metabolic or light-induced conversion to its carbodiimide (B86325) form, acts as a potent inhibitor of mitochondrial respiration. cabidigitallibrary.org

Similarly, the cyclopropane ring is a key component in many highly effective pesticides, including synthetic pyrethroids and various fungicides and herbicides. jlu.edu.cnmdpi.com Its inclusion in a molecule can increase metabolic stability, enhance binding to target proteins, and confer a specific three-dimensional structure that is crucial for biological activity. researchgate.net

Given this context, this compound represents a promising scaffold for the development of novel agrochemicals. Through derivatization, it is possible to combine the proven toxiphore properties of the thiourea group with the favorable pharmacokinetic and bioactive profile conferred by the cyclopropyl ring. Research efforts could focus on synthesizing analogues of this compound to screen for activity against a range of agricultural pests and pathogens. For example, novel cyclopropane-1-carboxamides containing a dicyano group have shown promising fungicidal and larvicidal activities. jlu.edu.cn

Table 3: Examples of Agrochemicals Containing Thiourea or Cyclopropyl Moieties

Compound Name Agrochemical Class Active Moiety Mode of Action
Diafenthiuron Insecticide, Acaricide Thiourea (pro-pesticide) Converted to a carbodiimide that inhibits mitochondrial ATP synthase. cabidigitallibrary.org
Cyromazine Insecticide Cyclopropylamine (B47189) derivative Insect growth regulator; interferes with molting and pupation. innospk.com
Cyprazine Herbicide Cyclopropylamine derivative Photosystem II inhibitor. innospk.com
Pyribencarb Fungicide Carbamate Succinate dehydrogenase inhibitor (SDHI), inhibits fungal respiration. kumiai-chem.co.jp

Concluding Remarks and Future Research Perspectives

Current Challenges and Limitations in 1-Cyclopropyl-3-methylthiourea Research

The foremost challenge in the study of this compound is the apparent scarcity of dedicated research. This lack of specific data presents several limitations:

Synthesis and Purification: While general methods for the synthesis of substituted thioureas are well-established, optimizing these for this compound to achieve high yields and purity may present challenges. rsc.orgnih.govorganic-chemistry.org Potential side reactions and the purification of the final product from starting materials and byproducts can be complex. The scalability of any developed synthetic route would also need to be addressed for practical applications.

Comprehensive Characterization: The absence of a detailed public repository of its physicochemical and toxicological properties hinders its potential development. A thorough characterization, including its solubility, stability, and a full toxicological profile, is essential before any application can be considered.

Understanding Structure-Activity Relationships (SAR): Without a body of research on this specific molecule and its analogs, establishing clear structure-activity relationships is impossible. This impedes rational design and optimization for any potential biological or material science application.

Analytical Method Development: The development and validation of sensitive and specific analytical methods for the detection and quantification of this compound in various matrices would be crucial for any in-depth study, from reaction monitoring to biological assays. mdpi.com

Emerging Research Avenues and Interdisciplinary Collaborations

Despite the current limitations, the unique combination of the cyclopropyl (B3062369) and methylthiourea groups suggests several promising research avenues that could benefit from interdisciplinary collaborations:

Medicinal Chemistry and Pharmacology: The cyclopropyl group is a valuable moiety in medicinal chemistry, known to enhance metabolic stability, potency, and brain permeability while reducing off-target effects. bohrium.comacs.orgnih.govunl.pthyphadiscovery.com Thiourea (B124793) derivatives, on the other hand, exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. mdpi.comkent.ac.uknih.govresearchgate.netnih.gov The combination in this compound makes it an intriguing candidate for screening against a variety of biological targets. Collaboration between synthetic chemists, pharmacologists, and biochemists would be essential to explore its potential as a therapeutic agent.

Agricultural Science: Thiourea derivatives have been investigated for their roles as insecticides, fungicides, and herbicides. researchgate.net The inclusion of a cyclopropyl group could modulate the biological activity and physicochemical properties of the molecule, potentially leading to the development of new agrochemicals. This would require collaboration with agricultural scientists and entomologists.

Materials Science: Substituted thioureas can be utilized as precursors for the synthesis of metal sulfide nanocrystals. semanticscholar.orgresearchgate.net The reactivity of the thiourea can be tuned by its substituents, influencing the properties of the resulting nanomaterials. Research into the use of this compound in this context, in collaboration with materials scientists and physicists, could lead to novel materials with interesting optical or electronic properties.

Predictive Modeling and High-Throughput Screening for Novel Analogs

To overcome the challenge of limited data and to accelerate the exploration of this compound and its analogs, modern drug discovery and materials science tools can be employed:

Predictive Modeling: Computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations are powerful tools for predicting the biological activity and physicochemical properties of novel compounds. nih.govrsc.orgebi.ac.uk These in silico approaches can help to prioritize the synthesis of analogs of this compound with a higher probability of desired activities, saving time and resources.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against biological targets. pharmtech.comhilarispublisher.comresearchgate.netnih.govrsc.org Synthesizing a focused library of analogs of this compound and subjecting them to HTS campaigns could quickly identify potential lead compounds for various applications. Advances in automation and miniaturization have made HTS a more accessible and efficient strategy. pharmtech.com

Q & A

What are the optimal synthetic routes for 1-Cyclopropyl-3-methylthiourea, and how can reaction conditions be systematically optimized?

Basic Research Question
The synthesis of this compound involves two key steps: (1) formation of the cyclopropyl group and (2) introduction of the thiourea moiety. For cyclopropane synthesis, the Simmons-Smith reaction (using Zn/CH₂I₂) or transition-metal-catalyzed cyclopropanation can be employed . The thiourea group is typically introduced via nucleophilic substitution between cyclopropylamine and methyl isothiocyanate.
Methodological Optimization :

  • Reagent stoichiometry : Vary molar ratios of cyclopropylamine to methyl isothiocyanate (1:1 to 1:1.2) to maximize yield.
  • Solvent selection : Test polar aprotic solvents (e.g., DMF, DMSO) for improved nucleophilicity.
  • Temperature control : Conduct reactions at 0–25°C to minimize side reactions like thiourea dimerization .
  • Catalyst screening : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate thiourea formation .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how can data inconsistencies be resolved?

Basic Research Question
Primary Techniques :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm cyclopropyl ring geometry (e.g., 1H^1H signals at δ 0.5–1.5 ppm for cyclopropyl protons) and thiourea NH peaks (δ 8–10 ppm) .
  • XRD : Employ single-crystal X-ray diffraction with SHELXL for refinement to resolve bond lengths and angles, particularly the C=S bond (expected ~1.68 Å) .
    Addressing Contradictions :
  • If NMR signals overlap, use 2D techniques (e.g., HSQC, HMBC) to assign quaternary carbons.
  • For XRD phase mismatches, re-examine crystal packing or test alternative crystallization solvents (e.g., ethanol/water mixtures) .

How does the steric and electronic nature of the cyclopropyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question
The cyclopropyl group’s ring strain and σ-donor/π-acceptor properties modulate reactivity:

  • Steric effects : The rigid cyclopropane ring hinders attack at the thiourea sulfur, favoring regioselectivity for less hindered sites .
  • Electronic effects : Cyclopropane’s bent bonds enhance conjugation with the thiourea moiety, increasing electrophilicity at the sulfur atom.
    Experimental Validation :
  • Compare reaction rates with non-cyclopropyl analogs (e.g., 3-methylthiourea) under identical conditions.
  • Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites .

What strategies can mitigate decomposition pathways of this compound under acidic or oxidative conditions?

Advanced Research Question
Decomposition often occurs via:

  • Acid hydrolysis : Cyclopropane ring opening under strong acids (e.g., HCl).
  • Oxidation : Conversion of thiourea to urea derivatives in the presence of H₂O₂.
    Mitigation Approaches :
  • Stabilizers : Add radical scavengers (e.g., BHT) to suppress oxidation.
  • pH control : Maintain neutral to slightly basic conditions (pH 7–9) using buffers like phosphate or TRIS .
  • Encapsulation : Use cyclodextrins or liposomes to protect the compound in aqueous environments .

How can computational models predict the biological activity of this compound derivatives, and what validation experiments are required?

Advanced Research Question
Computational Workflow :

QSAR Modeling : Train models using descriptors like logP, molecular weight, and H-bond donor/acceptor counts from PubChem datasets .

Docking Studies : Simulate interactions with target proteins (e.g., urease or kinases) using AutoDock Vina.
Validation Experiments :

  • In vitro assays : Measure IC₅₀ values against target enzymes.
  • SAR Analysis : Synthesize derivatives with modified substituents (e.g., halogenated cyclopropanes) to test predicted trends .

What are the challenges in achieving enantioselective synthesis of this compound, and how can chiral auxiliaries or catalysts address them?

Advanced Research Question
Challenges :

  • The planar thiourea group complicates stereocenter induction.
  • Cyclopropane’s rigidity limits conformational flexibility for asymmetric catalysis.
    Solutions :
  • Chiral auxiliaries : Use (R)- or (S)-BINOL-phosphoric acids to template enantioselective cyclopropanation .
  • Catalytic systems : Screen chiral Pd or Rh complexes for thiourea formation, monitoring enantiomeric excess (ee) via chiral HPLC .

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